TCS OX2 29

概要

説明

科学的研究の応用

TCS OX2 29 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the orexin-2 receptor and its role in various physiological processes.

Biology: Employed in studies investigating the role of orexin receptors in sleep-wake regulation and other neurological functions.

Medicine: Potential therapeutic applications in the treatment of insomnia and other sleep disorders.

Industry: Utilized in the development of new drugs targeting the orexin system.

準備方法

TCS OX2 29の合成には、いくつかの段階が含まれます。まず、6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン部分を有するコア構造を調製する段階から始まります最後の段階は、ブタン-1-オン構造の形成です 。 工業的な製造方法では、通常、これらの段階を最適化して、高収率と高純度を確保します。多くの場合、自動合成装置と厳格な品質管理手順が使用されます .

化学反応の分析

This compoundは、さまざまな種類の化学反応を起こします。これには、以下が含まれます。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して行うことができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールまたはアミンの生成につながる可能性があります .

科学研究への応用

This compoundは、科学研究に幅広く応用されています。これには、以下が含まれます。

化学: オレキシン-2受容体とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 睡眠覚醒調節やその他の神経機能におけるオレキシン受容体の役割を調べる研究に使用されます。

医学: 不眠症やその他の睡眠障害の治療における可能性のある治療応用。

化学反応の分析

TCS OX2 29 undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

作用機序

TCS OX2 29は、オレキシン-2受容体に選択的に結合して阻害することで、その効果を発揮します。この受容体は、覚醒と覚醒の調節に関与しています。 オレキシン-2受容体を遮断することにより、this compoundはオレキシンニューロンの活動を低下させ、覚醒の低下と睡眠の増加につながります 。 オレキシン-2受容体をトランスフェクトした細胞におけるオレキシンA誘発性イノシトール三リン酸蓄積および細胞外シグナル調節キナーゼ1/2リン酸化の阻害など、分子標的と経路が含まれます .

類似の化合物との比較

This compoundは、他のオレキシンアンタゴニストと比較して、オレキシン-2受容体に対する高い選択性においてユニークです。類似の化合物には、以下が含まれます。

アルモレキサント: OX1およびOX2受容体の両方を標的とする非選択的オレキシン受容体アンタゴニスト。

スボレキサント: 不眠症の治療に使用される別の非選択的オレキシン受容体アンタゴニスト。

レムボレキサント: 睡眠障害に類似の応用を持つ、デュアルオレキシン受容体アンタゴニスト.

This compoundのオレキシン-2受容体に対する高い選択性は、この受容体のさまざまな生理学的プロセスにおける特定の役割を研究し、潜在的に副作用の少ない標的療法を開発するための貴重なツールとなっています .

類似化合物との比較

TCS OX2 29 is unique in its high selectivity for the orexin-2 receptor compared to other orexin antagonists. Similar compounds include:

Almorexant: A non-selective orexin receptor antagonist that targets both OX1 and OX2 receptors.

Suvorexant: Another non-selective orexin receptor antagonist used in the treatment of insomnia.

Lemborexant: A dual orexin receptor antagonist with similar applications in sleep disorders.

This compound’s high selectivity for the orexin-2 receptor makes it a valuable tool for studying the specific roles of this receptor in various physiological processes and for developing targeted therapies with potentially fewer side effects .

特性

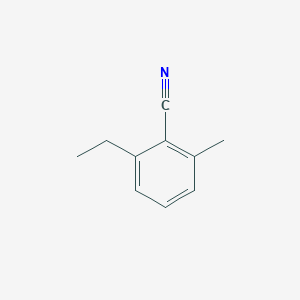

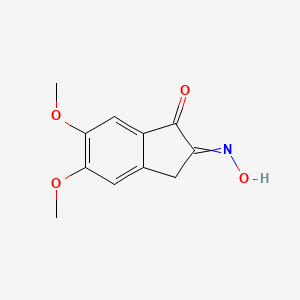

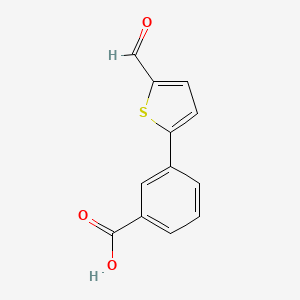

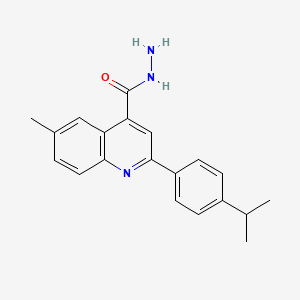

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFVZFLCAOUMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TCS OX2 29 interact with the orexin-2 receptor?

A1: this compound competitively binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor []. This antagonistic action disrupts downstream signaling pathways associated with OX2R activation.

Q2: What are the downstream effects of this compound binding to the OX2R?

A2: this compound binding to OX2R inhibits the receptor's constitutive activity and prevents orexin-induced activation of downstream signaling pathways. These pathways include, but are not limited to, the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, ultimately impacting various physiological processes [, ].

Q3: Does this compound affect orexin-1 receptors (OX1R)?

A3: this compound exhibits high selectivity for OX2R over OX1R [, ]. Studies utilizing selective OX1R antagonists, such as SB-334867, demonstrate distinct and sometimes opposing effects compared to this compound, highlighting the specificity of this compound for OX2R [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the specific molecular formula and weight of this compound are not consistently reported in the provided research articles.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research articles do not offer detailed spectroscopic data, such as NMR or IR spectra, for this compound.

Q6: Under what conditions is this compound typically prepared and administered for research purposes?

A6: Research commonly dissolves this compound in dimethyl sulfoxide (DMSO) before diluting it further in saline or artificial cerebrospinal fluid for in vivo studies [, , ].

Q7: What is the primary application of this compound in research?

A7: Researchers primarily utilize this compound as a pharmacological tool to investigate the role of OX2R in various physiological processes and disease models. This includes exploring its potential in pain modulation, addiction, sleep disorders, and cardiovascular regulation [, , , ].

Q8: Has this compound been investigated in clinical trials for any specific conditions?

A8: While this compound has shown promise in preclinical studies, the provided research articles do not indicate its advancement into clinical trials for treating human conditions.

Q9: What is the typical duration of action for this compound in in vivo studies?

A9: The duration of action for this compound can vary depending on the dosage, route of administration, and the specific experimental model. Studies typically observe significant effects within minutes to hours after administration [, ].

Q10: How does the structure of this compound contribute to its selectivity for OX2R?

A10: Unfortunately, the precise structural details of this compound and its SAR are not explicitly discussed in the provided research articles.

Q11: Have any modifications to the structure of this compound been explored to enhance its potency or selectivity?

A11: The provided research articles primarily focus on the application of this compound as a pharmacological tool and do not delve into structural modifications for optimization.

Q12: In which animal models has this compound demonstrated efficacy in preclinical studies?

A12: this compound has shown efficacy in various animal models, including rodent models of pain (e.g., tail-flick test, formalin test), addiction (e.g., conditioned place preference), and cardiovascular dysfunction (e.g., acute myocardial infarction) [, , ].

Q13: What are some of the key findings from in vivo studies using this compound in pain models?

A13: Studies utilizing this compound in pain models show that blocking OX2R can attenuate both acute and chronic pain, suggesting a role for OX2R in pain processing and modulation [, , ].

Q14: Has this compound demonstrated efficacy in reducing alcohol consumption in preclinical models?

A14: Yes, research indicates that this compound can reduce ethanol self-administration in rodent models, suggesting a potential role for OX2R in mediating the reinforcing effects of alcohol [, ].

Q15: Is there any information available on the toxicity profile of this compound?

A15: While the provided articles highlight the efficacy of this compound in various preclinical models, they don't provide detailed information on its specific toxicity profile.

Q16: What are the common routes of administration for this compound in research?

A16: Researchers typically administer this compound through central routes, such as intracerebroventricular (ICV) or intra-brain region injections, to achieve targeted delivery to specific brain areas [, ].

Q17: Have any novel drug delivery strategies been explored to enhance the targeted delivery of this compound?

A17: The provided research articles primarily focus on conventional administration routes and do not explore novel drug delivery strategies for this compound.

Q18: What are some of the key tools and resources used in research involving this compound?

A18: Research involving this compound utilizes various tools and resources, including animal models, behavioral testing paradigms (e.g., tail-flick test, conditioned place preference), electrophysiological recordings, immunohistochemistry, and molecular biology techniques [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B1310417.png)